4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzenesulfonamide
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Overview
Description
4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzenesulfonamide is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is fused with a benzenesulfonamide group, making it a significant molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridopyrimidine precursors with benzenesulfonamide derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyridopyrimidine core.
Reduction: Used to alter the oxidation state of the compound, often to enhance its biological activity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridopyrimidine core allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The benzenesulfonamide group enhances its solubility and bioavailability, making it a potent compound in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the pyridopyrimidine core but differ in their functional groups, leading to variations in their biological activity.
Benzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures, affecting their solubility and target specificity.
Uniqueness
4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzenesulfonamide is unique due to its combination of a pyridopyrimidine core and a benzenesulfonamide group. This dual functionality provides it with a broad spectrum of biological activities and makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
4-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c1-19-13-12(14(21)20(2)15(19)22)11(7-8-17-13)18-9-3-5-10(6-4-9)25(16,23)24/h3-8H,1-2H3,(H,17,18)(H2,16,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSQDDPOSHQSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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